molecular formula C20H18N2O B11796086 (5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11796086
M. Wt: 302.4 g/mol
InChI Key: IEVVRRBVIYPGFC-UHFFFAOYSA-N
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Description

(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a phenyl group, and a methyl(phenyl)amino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3-acetylpyridine with aniline in the presence of a catalyst to form the intermediate product. This intermediate is then subjected to further reactions, including methylation and phenylation, to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
  • (3-Amino-6-methyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
  • (3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Uniqueness

(5-Methyl-6-(methyl(phenyl)amino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

[5-methyl-6-(N-methylanilino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C20H18N2O/c1-15-13-17(19(23)16-9-5-3-6-10-16)14-21-20(15)22(2)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

IEVVRRBVIYPGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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